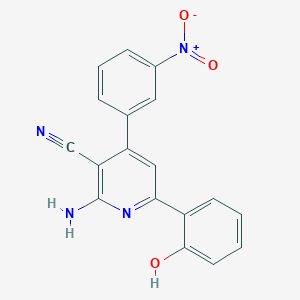
1,3,2-Dioxaphospholane, 4,4,5,5-tetramethyl-2-(2-phenylethyl)-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphospholane, 4,4,5,5-tetramethyl-2-(2-phenylethyl)-, 2-oxide is a chemical compound with the molecular formula C14H21O3P and a molecular weight of 268.29 g/mol . This compound is known for its unique structure, which includes a dioxaphospholane ring and a phenylethyl group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 1,3,2-Dioxaphospholane, 4,4,5,5-tetramethyl-2-(2-phenylethyl)-, 2-oxide involves several steps. One common method includes the reaction of a suitable phosphorane with a diol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,3,2-Dioxaphospholane, 4,4,5,5-tetramethyl-2-(2-phenylethyl)-, 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activity and interactions with biomolecules. In medicine, it is explored for its potential therapeutic properties. In industry, it is used in the production of specialized materials and chemicals .
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaphospholane, 4,4,5,5-tetramethyl-2-(2-phenylethyl)-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,3,2-Dioxaphospholane, 4,4,5,5-tetramethyl-2-(2-phenylethyl)-, 2-oxide can be compared with other similar compounds, such as other dioxaphospholane derivatives. These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and applications. The unique combination of the dioxaphospholane ring and the phenylethyl group in this compound gives it distinct properties and makes it suitable for specific applications .
Propriétés
Numéro CAS |
281199-46-0 |
|---|---|
Formule moléculaire |
C14H21O3P |
Poids moléculaire |
268.29 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(2-phenylethyl)-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C14H21O3P/c1-13(2)14(3,4)17-18(15,16-13)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Clé InChI |
IVDKHLYPEGRENZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OP(=O)(O1)CCC2=CC=CC=C2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


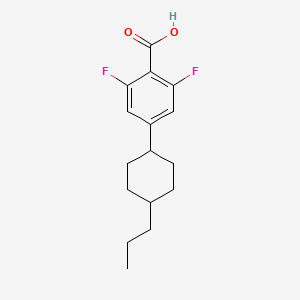
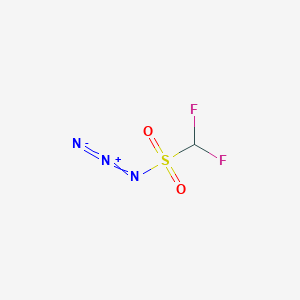

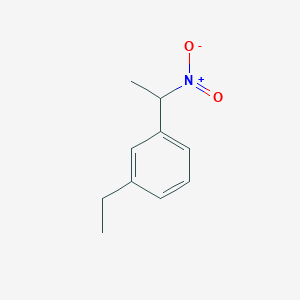

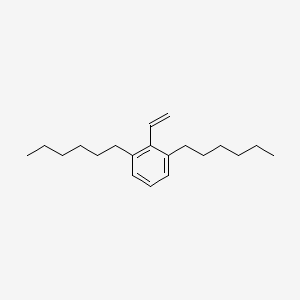
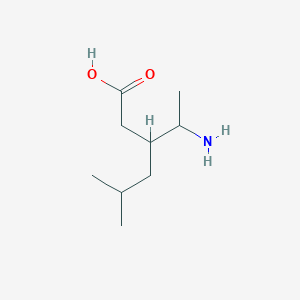

![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)
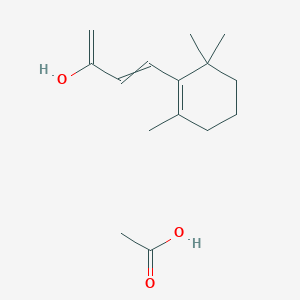
![2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14254081.png)
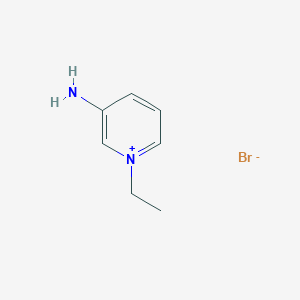
![4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro-](/img/structure/B14254103.png)
